![molecular formula C20H25N3O2S B2927514 3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442557-71-3](/img/structure/B2927514.png)

3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

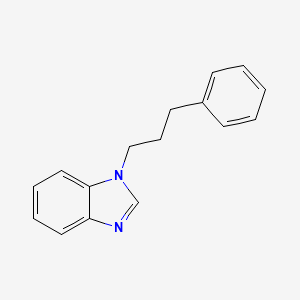

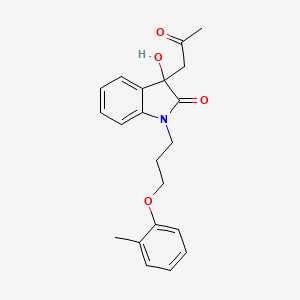

This compound is a derivative of tetrahydrothieno[2,3-b]quinoline, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrothieno[2,3-b]quinoline core, followed by various functional group interconversions to introduce the amino, carboxamide, and cyclohexyl groups .Molecular Structure Analysis

The molecule contains a cyclohexyl group, which is a six-membered carbon ring, and a tetrahydrothieno[2,3-b]quinoline moiety, which is a fused ring system containing a sulfur atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might be involved in acid-base reactions, while the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications

Synthesis and Derivative Development

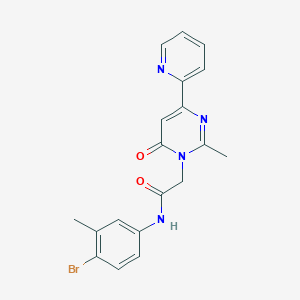

The compound is part of a larger family of heterocyclic compounds that have been synthesized for the exploration of their biological activities. For instance, research has led to the synthesis of pyrimido[1,2-a]quinoline moieties and their derivatives, showcasing a methodological approach to create novel compounds for antimicrobial screening (Jadhav & Halikar, 2013). Another study focused on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing their potent cytotoxic properties against various cancer cell lines, which underscores the therapeutic potential of such derivatives (Deady et al., 2003).

Biological Activities and Applications

The exploration of the biological activities of derivatives closely related to 3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been extensive. For example, derivatives have been evaluated for their antimicrobial properties, providing valuable insights into their potential as antimicrobial agents. The cytotoxic activities of certain derivatives have also been a focal point, with research demonstrating significant efficacy against various cancer cell lines, indicating their potential in cancer therapy (Deady et al., 2003; Awad et al., 1991).

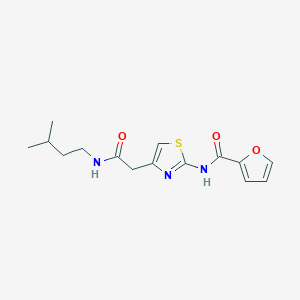

Structural and Chemical Studies

Structural and chemical studies of these compounds have provided insights into their mechanisms of action and potential applications. For instance, studies on enaminoketones, a class of compounds related to the target molecule, have shed light on their structural properties and reactivity, contributing to the understanding of how these compounds could be modified and utilized for specific biological activities (Jirkovsky, 1974).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-20(2)9-14-12(15(24)10-20)8-13-16(21)17(26-19(13)23-14)18(25)22-11-6-4-3-5-7-11/h8,11H,3-7,9-10,21H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBXYYQWLGXKJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4CCCCC4)N)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)

![Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2927439.png)

![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2927447.png)

![5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927449.png)